(2-hydroxynaphthalen-1-yl) acetate
Description
Properties
IUPAC Name |
(2-hydroxynaphthalen-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLGQIXYNRNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-hydroxy-1-naphthyl ester typically involves the esterification of 2-hydroxy-1-naphthol with acetic acid or acetic anhydride. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2-Hydroxy-1-naphthol+Acetic acid→Acetic acid 2-hydroxy-1-naphthyl ester+Water
Alternatively, acetic anhydride can be used in place of acetic acid to drive the reaction to completion, producing the ester and acetic acid as a byproduct.
Industrial Production Methods
Industrial production of acetic acid 2-hydroxy-1-naphthyl ester may involve continuous flow processes where the reactants are mixed and passed through a reactor containing an acidic catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxynaphthalen-1-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-hydroxy-1-naphthol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hydroxy-1-naphthol and acetic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2-hydroxynaphthalen-1-yl) acetate serves as a valuable starting material for the creation of complex organic compounds. It is utilized in the synthesis of naphthoxazinones and related heterocycles through one-pot reactions involving multiple components. For example, a study demonstrated the effective synthesis of naphthoxazinones from 2-naphthol derivatives using this compound as a precursor .
Biology
The compound exhibits notable biological activities. Research has shown that derivatives of this compound can possess cytotoxic properties against cancer cell lines. Specifically, a study highlighted that certain aminonaphthol derivatives demonstrated significant toxicity against doxorubicin-sensitive and -resistant colon cancer cell lines . This suggests potential applications in developing anticancer agents.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. Its derivatives have been studied for their effects on cellular mechanisms and potential therapeutic applications. The compound's ability to influence cell signaling pathways may lead to new drug formulations targeting specific diseases.
Industry
Beyond its applications in research, this compound is also utilized in industrial processes, including dye production and as an intermediate in synthesizing various chemicals. Its role as a substrate in enzymatic reactions further enhances its utility in biochemical assays.
Case Studies
Mechanism of Action
The mechanism of action of acetic acid 2-hydroxy-1-naphthyl ester depends on the specific application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of quinones or other oxidized products. The aromatic ring’s reactivity in substitution reactions is influenced by the electron-donating effect of the hydroxyl group, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in this compound facilitates hydrogen bonding, enhancing thermal stability compared to non-hydroxylated esters like methyl 2-(naphthalen-1-yl)acetate .
- The acetate group improves solubility in ethyl acetate relative to carbamate derivatives (e.g., N-[(2-hydroxynaphthalen-1-yl)methyl]carbamate), which exhibit lower solubility due to bulkier substituents .
Crystallographic and Supramolecular Features
Crystal structures of this compound derivatives (e.g., N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate) reveal dihedral angles of ~78–85° between the naphthalene and aryl rings, stabilized by intramolecular O–H⋯O hydrogen bonds . Non-hydroxylated analogs (e.g., methyl 2-(naphthalen-1-yl)acetate) lack such interactions, resulting in less rigid molecular conformations .
Biological Activity
(2-Hydroxynaphthalen-1-yl) acetate, a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is structurally characterized by a hydroxynaphthalene moiety attached to an acetate group, which can influence its interactions in biological systems. This article reviews the available literature on its biological activity, including synthesis, cytotoxicity, and mechanisms of action.
This compound can be synthesized through various methods, typically involving the acetylation of 2-hydroxynaphthalene. The synthesis often employs acetic anhydride or acetyl chloride in the presence of a catalyst. The resulting compound exhibits unique properties due to the presence of both hydroxyl and acetoxy functional groups.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against colon cancer cell lines such as Colo205 and Colo320, with IC50 values indicating potent activity (IC50 = 2.05 μM for sensitive and 1.72 μM for resistant strains) .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. It has demonstrated moderate to significant antibacterial activity against a range of bacterial strains, as well as good antifungal activity .
Anticancer Studies
A notable study focused on the cytotoxicity of this compound derivatives in human cancer cell lines. The findings are summarized in Table 1:
| Cell Line | IC50 (μM) | Sensitivity |
|---|---|---|
| Colo205 | 2.05 | Doxorubicin-sensitive |
| Colo320 | 1.72 | Doxorubicin-resistant |
| MRC-5 | >100 | Normal fibroblasts |
The results indicate that this compound selectively targets cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. In vitro studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Additionally, the compound's ability to inhibit specific signaling pathways involved in cell proliferation has been proposed as a mechanism contributing to its anticancer activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colorectal Cancer Model : In a study using xenograft models of colorectal cancer, administration of this compound resulted in significant tumor regression compared to controls, supporting its potential as a therapeutic agent .
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Candida albicans, suggesting its application in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
